molecular formula C12H19NO3 B1381843 Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate CAS No. 1892578-21-0

Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate

Cat. No.: B1381843
CAS No.: 1892578-21-0
M. Wt: 225.28 g/mol
InChI Key: HWIUTXWETZABNE-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate is a chemical compound characterized by its unique azaspirocyclic structure. This compound features a seven-membered ring with one nitrogen atom and two fused cycloalkane rings (five and six-membered). It is primarily used in research settings, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate typically involves the reaction of 7-oxo-4-azaspiro[2.5]octane-4-carboxylic acid with tert-butyl chloroformate in the presence of a base. This reaction forms the tert-butyl ester, which is a common protecting group for carboxylic acids.

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally synthesized in research laboratories for experimental purposes. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Types of Reactions:

    Hydrolysis: The tert-butyl group can be cleaved under acidic or basic conditions to reveal the free carboxylic acid group.

    Decarboxylation: Under strong heating or specific reaction conditions, the carboxylate group might be removed, leading to the formation of a lactam.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions.

    Decarboxylation: Strong heating or specific catalysts.

Major Products:

    Hydrolysis: Free carboxylic acid.

    Decarboxylation: Lactam.

Scientific Research Applications

Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate has been extensively studied in various fields of research and industry:

    Medicinal Chemistry: Used in the preparation of potential inhibitors for enzymes such as Brk/PTK6 and JAK.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can be used to prepare inhibitors that target enzymes like Brk/PTK6 and JAK. These inhibitors work by binding to the active sites of the enzymes, thereby blocking their activity and affecting the associated biological pathways.

Comparison with Similar Compounds

  • 4-Azaspiro[2.5]octane-4-carboxylic acid
  • 7-oxo-4-azaspiro[2.5]octane

Comparison: Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate is unique due to its tert-butyl ester group, which provides additional stability and protection during chemical reactions. This makes it particularly useful in synthetic applications where the carboxylic acid group needs to be temporarily protected.

Biological Activity

Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate (CAS Number: 1892578-21-0) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₂H₁₉NO₃
Molecular Weight225.284 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point331.8 ± 35.0 °C
Flash Point154.5 ± 25.9 °C
LogP0.77

Mechanisms of Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

  • Antioxidant Activity : Compounds with similar structures have shown the ability to quench free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of spiro compounds can protect neuronal cells from oxidative damage, potentially through the modulation of apoptosis-related pathways.
  • Antimicrobial Properties : Some spiro compounds have demonstrated antimicrobial activity against various pathogens, indicating potential applications in treating infections.

Case Studies and Research Findings

  • Neuroprotective Potential :
    A study examined the neuroprotective effects of spiro compounds on SH-SY5Y neuroblastoma cells subjected to oxidative stress induced by tert-butyl hydroperoxide (tBHP). The results indicated that treatment with related spiro compounds significantly reduced cell death and improved cell viability by modulating ERK1/2 and Akt signaling pathways, crucial for survival under stress conditions .
  • Antioxidant Properties :
    In a related study, compounds similar to this compound were tested for their ability to inhibit lipid peroxidation in rat liver tissues exposed to tBHP. The findings suggested a protective effect against oxidative damage, highlighting the potential of such compounds in managing oxidative stress-related diseases .
  • Antimicrobial Activity :
    Research into the antimicrobial properties of spiro compounds has shown effectiveness against various bacterial strains, suggesting that this compound could be evaluated for its potential as an antimicrobial agent .

Properties

IUPAC Name

tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-4-9(14)8-12(13)5-6-12/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIUTXWETZABNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC12CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1892578-21-0
Record name tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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